Cyclic ara-cmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic ara-cytidine monophosphate (Cyclic ara-cmp) is a cyclic nucleotide analog derived from cytidine monophosphate. It is a significant compound in the field of biochemistry and molecular biology due to its role as a second messenger in various cellular processes. Cyclic ara-cytidine monophosphate is structurally similar to cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are well-known second messengers involved in signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic ara-cytidine monophosphate typically involves the cyclization of cytidine monophosphate. This process can be achieved through chemical or enzymatic methods. One common chemical method involves the use of phosphoramidite chemistry, where cytidine monophosphate is cyclized using a phosphoramidite reagent under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like tetrazole.
Industrial Production Methods
Industrial production of cyclic ara-cytidine monophosphate often involves large-scale chemical synthesis using automated synthesizers. These synthesizers can efficiently produce cyclic nucleotides by controlling the reaction conditions precisely. The process includes the purification of the final product using high-performance liquid chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclic ara-cytidine monophosphate undergoes various chemical reactions, including:
Oxidation: Cyclic ara-cytidine monophosphate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleotide to produce reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclic ara-cytidine monophosphate derivatives with additional oxygen-containing groups, while reduction can produce deoxygenated forms.
Scientific Research Applications
Cyclic ara-cytidine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: In cellular biology, cyclic ara-cytidine monophosphate is used to investigate signal transduction pathways and the role of cyclic nucleotides as second messengers.
Medicine: It has potential therapeutic applications in the treatment of diseases where cyclic nucleotide signaling is disrupted.
Industry: Cyclic ara-cytidine monophosphate is used in the development of biosensors and diagnostic tools due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
Cyclic ara-cytidine monophosphate exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific proteins, such as protein kinases, and activates them. This activation leads to a cascade of downstream signaling events that regulate various cellular processes, including gene expression, cell growth, and metabolism. The molecular targets of cyclic ara-cytidine monophosphate include cyclic nucleotide-gated ion channels and exchange proteins directly activated by cyclic nucleotides.
Comparison with Similar Compounds
Cyclic ara-cytidine monophosphate is similar to other cyclic nucleotides such as:
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
- Cyclic uridine monophosphate (cUMP)
Uniqueness
What sets cyclic ara-cytidine monophosphate apart is its unique structure, which allows it to interact with specific molecular targets differently compared to other cyclic nucleotides. This unique interaction profile makes it a valuable tool in studying specific signaling pathways and developing targeted therapies.
Conclusion
Cyclic ara-cytidine monophosphate is a versatile and significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it an essential tool for scientific research and potential therapeutic development.
Properties
CAS No. |
37764-45-7 |
---|---|
Molecular Formula |
C9H12N3O7P |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
1-[(4aR,6R,7S,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
WCPTXJJVVDAEMW-PXBUCIJWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.